molecular formula C17H12ClN3O3 B11551733 (4E)-2-(4-chlorophenyl)-5-methyl-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-chlorophenyl)-5-methyl-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11551733
M. Wt: 341.7 g/mol
InChI Key: RAFPITJPDDTFLH-XNTDXEJSSA-N
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Description

(4E)-2-(4-chlorophenyl)-5-methyl-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-5-methyl-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-chlorophenyl)-5-methyl-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(4-chlorophenyl)-5-methyl-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Medicine

In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory and antimicrobial properties make it a valuable compound for the development of new drugs.

Industry

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-5-methyl-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound’s ability to inhibit specific enzymes or modulate receptor activity contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both nitro and chloro groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(2-nitrophenyl)methylidene]pyrazol-3-one

InChI

InChI=1S/C17H12ClN3O3/c1-11-15(10-12-4-2-3-5-16(12)21(23)24)17(22)20(19-11)14-8-6-13(18)7-9-14/h2-10H,1H3/b15-10+

InChI Key

RAFPITJPDDTFLH-XNTDXEJSSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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